molecular formula C30H20N6O2 B11087078 (2Z,2'Z)-N,N'-benzene-1,4-diylbis[2-cyano-3-(1H-indol-3-yl)prop-2-enamide]

(2Z,2'Z)-N,N'-benzene-1,4-diylbis[2-cyano-3-(1H-indol-3-yl)prop-2-enamide]

Cat. No.: B11087078
M. Wt: 496.5 g/mol
InChI Key: KJKCNNVQLARWAE-AXPXABNXSA-N
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Description

(2Z)-2-CYANO-N-{4-[(2Z)-2-CYANO-3-(1H-INDOL-3-YL)PROP-2-ENAMIDO]PHENYL}-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE is a complex organic compound featuring multiple indole groups and cyano functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-CYANO-N-{4-[(2Z)-2-CYANO-3-(1H-INDOL-3-YL)PROP-2-ENAMIDO]PHENYL}-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Indole Derivatives: The indole groups are synthesized through Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The indole derivatives are then coupled with cyano-containing intermediates using palladium-catalyzed cross-coupling reactions.

    Amidation: The final step involves the formation of the amide bond under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up without significant loss of yield or purity.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-CYANO-N-{4-[(2Z)-2-CYANO-3-(1H-INDOL-3-YL)PROP-2-ENAMIDO]PHENYL}-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole groups can be oxidized to form quinoline derivatives.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Industry

    Materials Science: Used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-CYANO-N-{4-[(2Z)-2-CYANO-3-(1H-INDOL-3-YL)PROP-2-ENAMIDO]PHENYL}-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The indole groups can interact with proteins and enzymes, potentially inhibiting their activity. The cyano groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-CYANO-N-{4-[(2Z)-2-CYANO-3-(1H-INDOL-3-YL)PROP-2-ENAMIDO]PHENYL}-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE: A structurally similar compound with slight variations in the indole or cyano groups.

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Cyano Compounds: Compounds containing cyano groups, such as acetonitrile and cyanogen bromide.

Uniqueness

The uniqueness of (2Z)-2-CYANO-N-{4-[(2Z)-2-CYANO-3-(1H-INDOL-3-YL)PROP-2-ENAMIDO]PHENYL}-3-(1H-INDOL-3-YL)PROP-2-ENAMIDE lies in its combination of multiple indole and cyano groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C30H20N6O2

Molecular Weight

496.5 g/mol

IUPAC Name

(Z)-2-cyano-N-[4-[[(Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]phenyl]-3-(1H-indol-3-yl)prop-2-enamide

InChI

InChI=1S/C30H20N6O2/c31-15-19(13-21-17-33-27-7-3-1-5-25(21)27)29(37)35-23-9-11-24(12-10-23)36-30(38)20(16-32)14-22-18-34-28-8-4-2-6-26(22)28/h1-14,17-18,33-34H,(H,35,37)(H,36,38)/b19-13-,20-14-

InChI Key

KJKCNNVQLARWAE-AXPXABNXSA-N

Isomeric SMILES

C1=CC=C2NC=C(C2=C1)/C=C(\C(=O)NC3=CC=C(C=C3)NC(=O)/C(=C\C4=CNC5=CC=CC=C45)/C#N)/C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)NC(=O)C(=CC4=CNC5=CC=CC=C54)C#N

Origin of Product

United States

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